4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide
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Overview
Description
4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is a complex organic compound that features a combination of oxadiazole and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of an amidoxime with an appropriate acid chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxadiazole intermediate with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, which can be oxidized to form various oxides.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxides, while reduction of the sulfonamide group can yield amines.
Scientific Research Applications
4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with various biological targets.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting specific enzymes or receptors, the compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Sulfonamide: This compound shares the sulfonamide and chlorophenyl groups but has a thiadiazole ring instead of an oxadiazole ring.
4-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-Yl]Butanoic Acid: This compound has a similar oxadiazole ring but differs in the functional groups attached to the butanoic acid.
Uniqueness
4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is unique due to its combination of oxadiazole and sulfonamide groups, which confer specific biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H23ClN4O4S |
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Molecular Weight |
475.0 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C22H23ClN4O4S/c23-17-8-6-16(7-9-17)22-25-21(31-26-22)5-3-4-20(28)24-18-10-12-19(13-11-18)32(29,30)27-14-1-2-15-27/h6-13H,1-5,14-15H2,(H,24,28) |
InChI Key |
ZTIDYKDHRPAUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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